Cas no 23000-14-8 (dimethyl-1,3-oxazole-4-carboxylic acid)

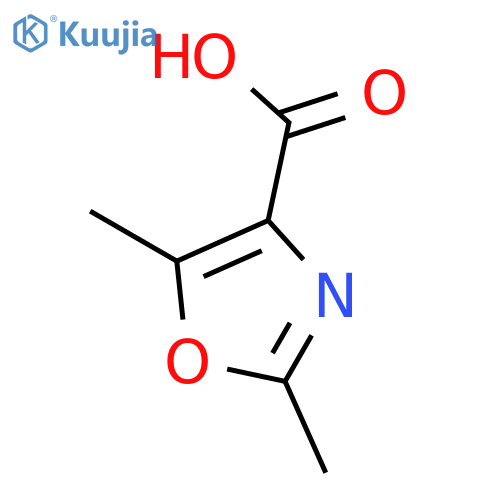

23000-14-8 structure

商品名:dimethyl-1,3-oxazole-4-carboxylic acid

dimethyl-1,3-oxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2,5-Dimethyloxazole-4-carboxylic acid

- 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

- 2,4-DIMETHY-L-PHENYLALANINE

- 2,5-dimethyl-4-oxazolecarboxylic acid

- 2,5-Dimethyl-oxazol-4-carbonsaeure

- 2,5-dimethyloxazole-4-carboxylate

- 2,5-dimethyl-oxazole-4-carboxylic acid

- dimethyl-1,3-oxazole-4-carboxylic acid

- Z969117654

- 23000-14-8

- SY139246

- DTXSID40383687

- AKOS002307125

- 2.5-dimethyl-1,3-oxazole-4-carboxylic acid

- A4875

- BB 0253731

- 4-Oxazolecarboxylic acid, 2,5-dimethyl-

- EN300-104978

- 2,5-Dimethyloxazole-4-carboxylicacid

- FT-0679361

- CS-0082121

- SCHEMBL287238

- PS-3724

- W-206795

- MFCD03011595

- oxazole, 4-carboxy-2,5-dimethyl-

- 2,5-Dimethyl-1,3-Oxazole-4-CarboxylicAcid

- STK504859

- DB-009168

-

- MDL: MFCD03011595

- インチ: InChI=1S/C6H7NO3/c1-3-5(6(8)9)7-4(2)10-3/h1-2H3,(H,8,9)

- InChIKey: LHGRUGVXZLHYKE-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=O)O)N=C(C)O1

計算された属性

- せいみつぶんしりょう: 141.04300

- どういたいしつりょう: 141.043

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3A^2

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 密度みつど: 1.276

- ゆうかいてん: 232 °C

- ふってん: 267.4°Cat760mmHg

- フラッシュポイント: 115.5°C

- 屈折率: 1.513

- PSA: 63.33000

- LogP: 0.98960

dimethyl-1,3-oxazole-4-carboxylic acid セキュリティ情報

- 危害声明: Harmful

- セキュリティの説明: S26-S37/39

-

危険物標識:

- セキュリティ用語:S26;S37/39

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

dimethyl-1,3-oxazole-4-carboxylic acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

dimethyl-1,3-oxazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJZHC072-1G |

dimethyl-1,3-oxazole-4-carboxylic acid |

23000-14-8 | 97% | 1g |

¥ 264.00 | 2023-04-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TB623-200mg |

dimethyl-1,3-oxazole-4-carboxylic acid |

23000-14-8 | 98% | 200mg |

220.0CNY | 2021-07-17 | |

| Enamine | EN300-104978-0.25g |

dimethyl-1,3-oxazole-4-carboxylic acid |

23000-14-8 | 95% | 0.25g |

$48.0 | 2023-10-28 | |

| Enamine | EN300-104978-5.0g |

dimethyl-1,3-oxazole-4-carboxylic acid |

23000-14-8 | 95% | 5.0g |

$335.0 | 2023-07-08 | |

| abcr | AB224495-5g |

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, 95%; . |

23000-14-8 | 95% | 5g |

€314.30 | 2025-02-20 | |

| Enamine | EN300-104978-0.5g |

dimethyl-1,3-oxazole-4-carboxylic acid |

23000-14-8 | 95% | 0.5g |

$76.0 | 2023-10-28 | |

| eNovation Chemicals LLC | D260142-5g |

2,5-DIMETHYL-1,3-OXAZOLE-4-CARBOXYLIC ACID |

23000-14-8 | 95% | 5g |

$1650 | 2024-05-24 | |

| eNovation Chemicals LLC | D260142-1g |

2,5-DIMETHYL-1,3-OXAZOLE-4-CARBOXYLIC ACID |

23000-14-8 | 95% | 1g |

$885 | 2024-05-24 | |

| TRC | D460030-500mg |

2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid |

23000-14-8 | 500mg |

$ 160.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | Y0989668-5g |

2,5-Dimethyloxazole-4-carboxylic acid |

23000-14-8 | 95% | 5g |

$310 | 2024-08-02 |

dimethyl-1,3-oxazole-4-carboxylic acid 関連文献

-

J?rg Linder,Alexander J. Blake,Christopher J. Moody Org. Biomol. Chem. 2008 6 3908

23000-14-8 (dimethyl-1,3-oxazole-4-carboxylic acid) 関連製品

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 13769-43-2(potassium metavanadate)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23000-14-8)dimethyl-1,3-oxazole-4-carboxylic acid

清らかである:99%

はかる:5g

価格 ($):151.0